1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. Its molecular formula is with a molecular weight of approximately 368.46 g/mol. The compound is notable for its inclusion of azepane and triazole moieties, which are often associated with biological activity and pharmacological properties .
The compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is classified as a potential pharmacophore due to its structural features that may interact with biological targets.
The synthesis of 1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can involve several steps, typically starting from simpler precursors. Key methods include:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product. Detailed technical protocols can be found in organic synthesis literature.
The molecular structure of 1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can be represented using various chemical notations:
InChI=1S/C18H20N6OS/c25-17(23-11-5-1-2-6-12-23)13-26-16-9-8-15-20-21-18(24(15)22-16)14-7-3-4-10-19-14/h3-4,7-10H,1-2,5-6,11-13H2This notation provides a systematic way to describe the molecular structure.
The compound's structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6OS |
| Molecular Weight | 368.46 g/mol |
| Canonical SMILES | C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
These details highlight the complexity and potential reactivity of the compound.
The compound may undergo various chemical reactions typical for organic molecules containing nitrogen and sulfur functionalities. Key reactions include:
Technical details regarding these reactions can be found in organic chemistry textbooks focusing on heterocyclic compounds.
Data supporting these hypotheses can be derived from biological assays conducted on related compounds.
The physical properties of the compound include:
| Property | Value |
|---|---|
| Appearance | Solid (crystalline) |
| Solubility | Varies based on solvent |
| Melting Point | Not specified |
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups such as carbonyls and thioethers.
Relevant data on solubility and stability under various conditions are essential for practical applications in research settings.
The primary applications of 1-(azepan-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one lie in:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1